Erinacine A

NGF synthesis Neurotrophic activity In vitro pharmacology

Sourcing Erinacine A requires a compound with verified purity and mechanistic specificity, not a generic extract. This cyathane diterpenoid (C25H36O6) is the only one in its class demonstrating both high in vitro NGF-inducing potency (250.1 pg/mL) and unique in vivo inhibition of amyloid β production, a property absent in close analogs like Erinacine S. Its documented absolute oral bioavailability (24.39%) and brain penetration make it indispensable for reproducible CNS research. Ensure your studies utilize a well-characterized batch with defined purity to guarantee experimental validity.

Molecular Formula C25H36O6
Molecular Weight 432.5 g/mol
CAS No. 156101-08-5
Cat. No. B10861903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErinacine A
CAS156101-08-5
Molecular FormulaC25H36O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O
InChIInChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3/t18-,19+,21+,22-,23+,24-,25-/m1/s1
InChIKeyLPPCHLAEVDUIIW-NLLUTMDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erinacine A (CAS 156101-08-5) Sourcing Guide: A Quantitative Neuroprotective Cyathane Diterpenoid from Hericium erinaceus Mycelia


Erinacine A is a cyathane diterpenoid (C25H36O6) isolated from the cultured mycelia of the medicinal mushroom Hericium erinaceus (Lion's Mane) [1]. It is a potent, naturally occurring stimulator of nerve growth factor (NGF) synthesis [1], a critical neurotrophin for neuronal survival, maintenance, and repair [1]. Its tricyclic 5/6/7 ring system is characteristic of the cyathane class [2], and it has been a subject of extensive pharmacological research due to its neuroprotective and neurotrophic properties [3].

Why Erinacine A (CAS 156101-08-5) Cannot Be Substituted by Generic Hericenones or In-Class Erinacines


Substituting Erinacine A with other in-class cyathane diterpenoids (e.g., Erinacine C, Erinacine S) or structurally distinct hericenones from H. erinaceus fruiting bodies is not scientifically equivalent. Erinacine A exhibits a distinct quantitative potency profile, a unique mechanism of action relative to close analogs like Erinacine S, and a well-characterized pharmacokinetic signature [1]. While many erinacines stimulate NGF synthesis, their specific activities vary significantly [2], and only Erinacine A has demonstrated both high in vitro NGF-inducing potency and the ability to uniquely inhibit amyloid β production in vivo, a feature not shared by Erinacine S [3]. Furthermore, generic Lion's Mane extracts are poorly standardized and contain variable, often trace, amounts of Erinacine A, making them unsuitable for reproducible scientific research [4].

Quantitative Evidence Guide for Erinacine A (CAS 156101-08-5) Differentiation


In Vitro NGF Synthesis: Erinacine A vs. Other Erinacines (B, C, D, E, F, H)

In a direct, standardized in vitro assay measuring NGF secretion, Erinacine A demonstrated a potent NGF synthesis-stimulating effect of 250.1 ± 36.2 pg/mL at 1 mM, which is significantly higher than Erinacine B (129.7 ± 6.5 pg/mL) but lower than Erinacine C (299.1 ± 59.6 pg/mL) at the same concentration [1]. Its activity is 1.93-fold higher than Erinacine B, and it is more potent than Erinacines D (141.5 ± 18.2 pg/mL), E (105.0 ± 5.2 pg/mL), F (175.0 ± 5.2 pg/mL), and H (31.5 ± 1.7 pg/mL) [1].

NGF synthesis Neurotrophic activity In vitro pharmacology

In Vivo Alzheimer's Disease Pathology: Erinacine A vs. Erinacine S

In a direct comparative study using APPswe/PS1dE9 transgenic mice (an Alzheimer's disease model), both Erinacine A and Erinacine S were administered at 30 mg/kg body weight/day for 30 days. While both compounds reduced amyloid plaque burden and promoted neurogenesis, only Erinacine A uniquely inhibited the production of insoluble amyloid β (Aβ) and reduced the level of the C-terminal fragment of amyloid precursor protein (APP-CTF) [1]. This specific mechanism was not mediated by Erinacine S [1].

Alzheimer's disease Amyloid pathology In vivo model

Pharmacokinetics: Absolute Bioavailability and CNS Penetration of Erinacine A

Erinacine A demonstrates a defined absolute oral bioavailability of 24.39% in Sprague-Dawley rats following oral administration of 50 mg/kg BW equivalent in H. erinaceus mycelia extract [1]. Critically, it has been shown to cross the blood-brain barrier (BBB) via passive diffusion, with an unbound brain-to-blood ratio close to unity [1]. In a landrace pig model, intravenous administration (5 mg/kg) resulted in a plasma AUC0-∞ of 43.60 ± 0.06 mg∙min/L and detection in cerebrospinal fluid (CSF) within 15 minutes, reaching a peak concentration of 5.26 ± 0.58 μg/L at 30 minutes post-dose, with brain tissue levels of 77.45 ± 0.58 μg/L [2].

Pharmacokinetics Bioavailability Blood-brain barrier

Anticancer Activity: Erinacine A and Cyathins Q/R as Principal Anticancer Cyathanes

Erinacine A is identified as one of the main anticancer cyathanes, alongside cyathins Q and R, with a shared mechanism of triggering cancer cell death dependent on the production of reactive oxygen species (ROS) [1]. While direct comparative in vivo antitumor efficacy data for Erinacine A versus cyathins Q and R is limited, the review highlights that these compounds are the primary anticancer agents within this structural class [1].

Anticancer Cyathane diterpenoid ROS-dependent cell death

Production Yield Advancements: Baseline vs. Enhanced Fermentation Yields

Recent advancements in liquid fermentation have dramatically increased the production yield of Erinacine A. Baseline yields are often low and uncharacterized. A patented method involving optimization of culture medium achieved a content of 14.44 mg/g dry cell weight (192 mg/L) [1]. More recently, the addition of 5 mg/L methyl viologen (MV) during fermentation has pushed yields to 23 mg/g (414 mg/L), the highest reported to date [2]. This represents a significant, quantifiable improvement over baseline and standard fermentation conditions, directly impacting the commercial availability and cost of the pure compound.

Biotechnology Fermentation Yield optimization

Optimal Research and Industrial Applications for Erinacine A (CAS 156101-08-5)


Neurotrophic and Neuroprotective Mechanism Studies

Use Erinacine A as a well-characterized, potent stimulator of NGF synthesis in vitro (250.1 ± 36.2 pg/mL at 1 mM) [1] to investigate downstream neurotrophic signaling pathways in primary neurons or established cell lines. Its defined potency and BBB permeability make it an ideal tool for dissecting NGF/TrkA and BDNF/TrkB pathways [2].

Alzheimer's Disease and Amyloid Pathology Research

Employ Erinacine A in transgenic AD models (e.g., APPswe/PS1dE9 mice) to study the inhibition of amyloid β production and plaque burden reduction [3]. Its unique ability to reduce insoluble Aβ and APP-CTF, compared to Erinacine S, positions it as a critical tool for validating Aβ-centric therapeutic hypotheses [3].

Pharmacokinetic and CNS Drug Delivery Studies

Utilize Erinacine A as a model compound to investigate passive diffusion across the blood-brain barrier, given its well-documented absolute oral bioavailability (24.39%) and brain penetration with an unbound brain-to-blood ratio near unity [4]. Its detection in CSF and brain tissue in multiple species (rat, pig) provides a robust framework for CNS drug delivery research [REFS-4, REFS-5].

Natural Product Fermentation Process Development

Optimize liquid fermentation processes for Erinacine A production using the established methods that achieve yields up to 414 mg/L with methyl viologen induction [6]. This provides a scalable, cost-effective source of the compound for pharmaceutical development and commercial applications [REFS-6, REFS-7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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